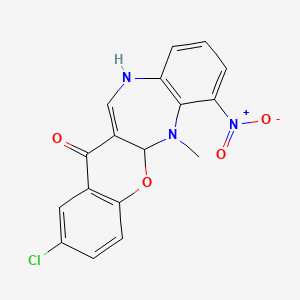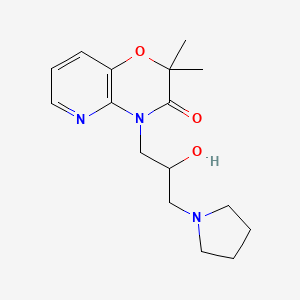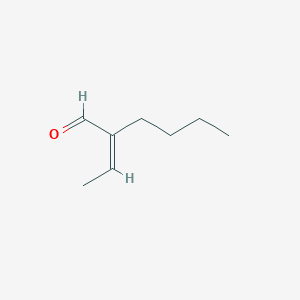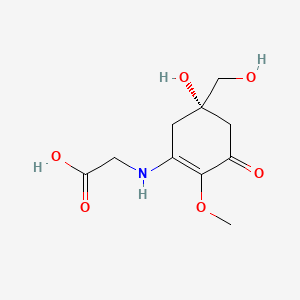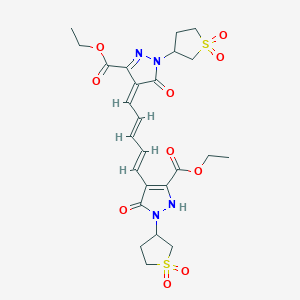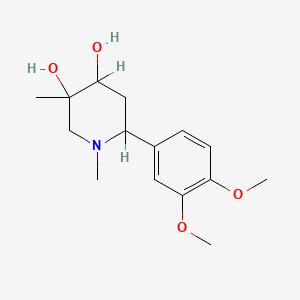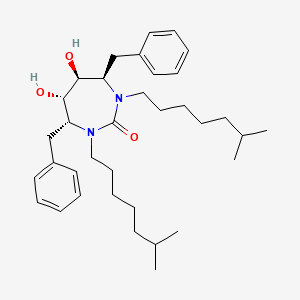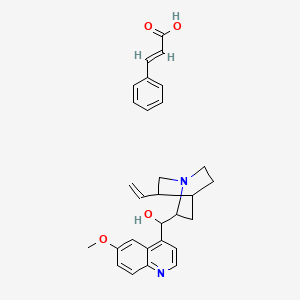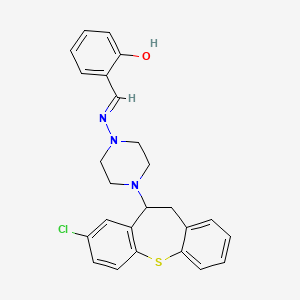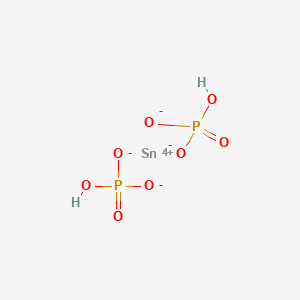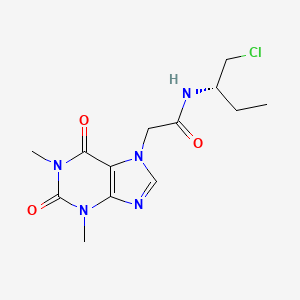
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chloromethyl and propyl groups. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions. The final step often includes purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It can interact with enzymes and receptors, making it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological targets suggests it could be developed into a drug for treating specific diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, it has a structure closely related to caffeine.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
What sets (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
83200-93-5 |
|---|---|
Formule moléculaire |
C13H18ClN5O3 |
Poids moléculaire |
327.77 g/mol |
Nom IUPAC |
N-[(2S)-1-chlorobutan-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C13H18ClN5O3/c1-4-8(5-14)16-9(20)6-19-7-15-11-10(19)12(21)18(3)13(22)17(11)2/h7-8H,4-6H2,1-3H3,(H,16,20)/t8-/m0/s1 |
Clé InChI |
WSCMLTUZBBYWNP-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCC(CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


